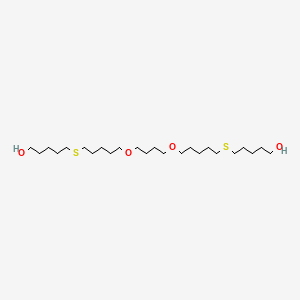![molecular formula C9H16O2 B14346351 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane CAS No. 93679-95-9](/img/structure/B14346351.png)
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane is an organic compound with the molecular formula C9H16O2. It belongs to the class of spiroketals, which are characterized by a spiro-connected cyclic ether structure. This compound is notable for its unique structural features, including two five-membered rings and two ether linkages, making it an interesting subject for chemical research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of lactones derived from γ-hydroxy carboxylic acids. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide, forming a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or crystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure to more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane has several scientific research applications:
作用機序
The mechanism of action of 4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: The parent compound without the dimethyl substitutions.
4,4-Dihydroxypimelic acid dilactone: Another spiroketal with different substituents.
Uniqueness
4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific dimethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with molecular targets compared to similar compounds .
特性
CAS番号 |
93679-95-9 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
4,9-dimethyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O2/c1-7-3-5-10-9(7)8(2)4-6-11-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
NAPCVHCOQHCQKH-UHFFFAOYSA-N |
正規SMILES |
CC1CCOC12C(CCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
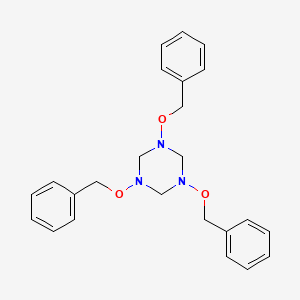
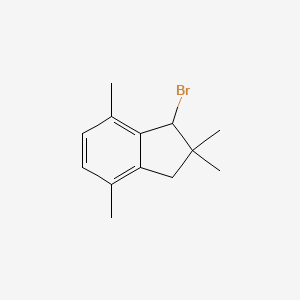
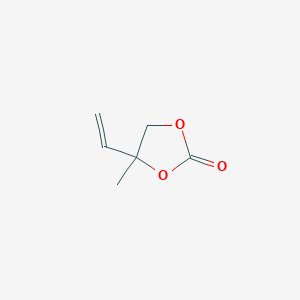
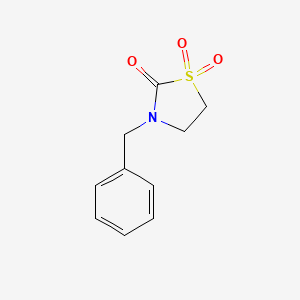
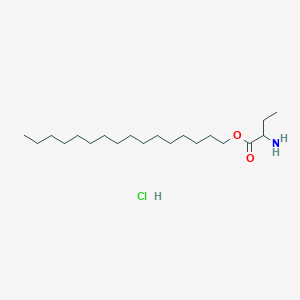
![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)
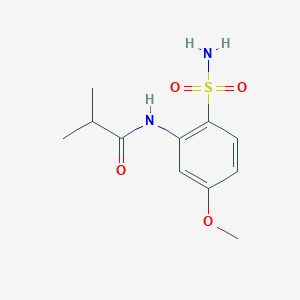
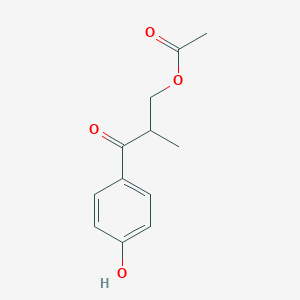
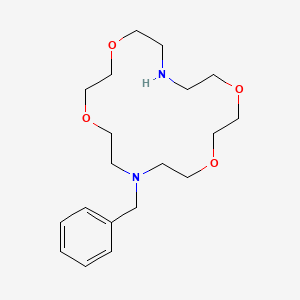
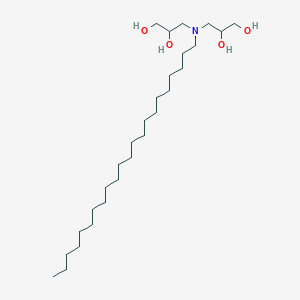
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
